molecular formula C16H18O B3049589 1-(Benzyloxy)-3-isopropylbenzene CAS No. 211495-34-0

1-(Benzyloxy)-3-isopropylbenzene

Cat. No. B3049589
Key on ui cas rn: 211495-34-0
M. Wt: 226.31 g/mol
InChI Key: HDFBFSAULZZLIL-UHFFFAOYSA-N
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Patent
US09199936B2

Procedure details

To a solution of 33 (452 mg, 2.00 mmol) in CCl4 (20 mL) were added N-bromosuccinimide (373 mg, 2.10 mmol) and silica gel (1 g) and the mixture was stirred in the dark at room temperature for 36 hours. Then, the mixture was filtered and the filtrates were washed with satured solution of sodium thiosulphate (10 mL). The organic phase were dried over Na2SO4, filtered and concentrated on vacuo to give 564 mg of bromoaryl 34. Yield 93%. 1H NMR (300 MHz, CDCl3) δ ppm: 7.32-7.51 (m, 6H), 6.92 (d, J=3.0 Hz, 1H), 6.68 (dd, J1=8.7 Hz, J2=3.0 Hz, 1H), 5.04 (s, 2H), 3.31 (sep, J=6.9 Hz, 1H), 1.22 (d, J=6.9 Hz, 6H); 13C NMR (75 MHz, CDCl3) δ ppm: 158.4, 148.5, 136.7, 133.2, 128.6, 128.1, 127.5, 115.0, 114.0, 113.3, 70.2, 33.0, 22.7; HRMS (EI) m/z: calcd for C16H17BrO: 304.0463. found: 304.0465.
Name
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]([CH3:17])[CH3:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:18]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:18])=[C:11]([CH:15]([CH3:17])[CH3:16])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
452 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=C1)C(C)C
Name
Quantity
373 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred in the dark at room temperature for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the mixture was filtered
WASH
Type
WASH
Details
the filtrates were washed with satured solution of sodium thiosulphate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on vacuo

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 564 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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